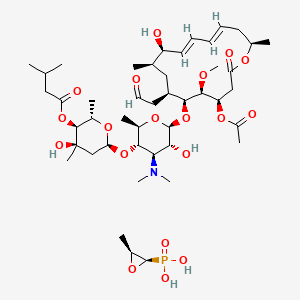

Josamycin fosfomycin

Description

Josamycin

Josamycin is a 16-membered macrolide antibiotic belonging to the leucomycin family. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, effective against Gram-positive bacteria, some Gram-negative organisms, and atypical pathogens like Mycoplasma pneumoniae. Clinically, it is used for respiratory tract infections, skin/soft tissue infections, and urinary tract infections (UTIs) .

Fosfomycin Fosfomycin is a phosphonic acid derivative that disrupts cell wall synthesis by irreversibly inhibiting MurA, an enzyme critical for peptidoglycan biosynthesis. It exhibits broad-spectrum activity, particularly against multidrug-resistant (MDR) Gram-negative pathogens like Escherichia coli and Klebsiella pneumoniae. It is commonly administered orally (e.g., fosfomycin trometamol) for uncomplicated UTIs and intravenously for systemic infections .

Properties

CAS No. |

96740-84-0 |

|---|---|

Molecular Formula |

C45H76NO19P |

Molecular Weight |

966.1 g/mol |

IUPAC Name |

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate;[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid |

InChI |

InChI=1S/C42H69NO15.C3H7O4P/c1-23(2)19-32(47)56-40-27(6)53-34(22-42(40,8)50)57-37-26(5)54-41(36(49)35(37)43(9)10)58-38-29(17-18-44)20-24(3)30(46)16-14-12-13-15-25(4)52-33(48)21-31(39(38)51-11)55-28(7)45;1-2-3(7-2)8(4,5)6/h12-14,16,18,23-27,29-31,34-41,46,49-50H,15,17,19-22H2,1-11H3;2-3H,1H3,(H2,4,5,6)/b13-12+,16-14+;/t24-,25-,26-,27+,29+,30+,31-,34+,35-,36-,37-,38+,39+,40+,41+,42-;2-,3+/m10/s1 |

InChI Key |

VMPYFZWBVJMPHW-ZTAGAZFJSA-N |

Isomeric SMILES |

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O.C[C@H]1[C@H](O1)P(=O)(O)O |

Canonical SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O.CC1C(O1)P(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Josamycin: Josamycin is produced through fermentation of Streptomyces narbonensis.

Fosfomycin: Fosfomycin can be synthesized chemically or produced by fermentation using Streptomyces fradiae.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Oxidation: Josamycin can undergo oxidation reactions, leading to the formation of various metabolites.

Reduction: Fosfomycin can be reduced to its corresponding alcohol derivative under specific conditions.

Substitution: Both Josamycin and Fosfomycin can undergo substitution reactions, where functional groups are replaced by other groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents for Josamycin include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents for Fosfomycin include sodium borohydride and lithium aluminum hydride.

Substitution: Substitution reactions often involve reagents such as halogens and nucleophiles

Major Products Formed

Scientific Research Applications

Chemistry

Josamycin fosfomycin is used in chemical research to study the synthesis and modification of antibiotics. Researchers investigate the chemical properties and reactivity of the compound to develop new derivatives with enhanced activity .

Biology

In biological research, this compound is used to study the mechanisms of antibiotic resistance and the interactions between antibiotics and bacterial cells. It serves as a model compound to understand the effects of combination therapy on bacterial infections .

Medicine

This compound is used in medical research to develop new treatments for bacterial infections. The combination of these two antibiotics is investigated for its potential to treat multidrug-resistant bacterial strains and to enhance the efficacy of existing antibiotics .

Industry

In the pharmaceutical industry, this compound is used to develop new antibiotic formulations and to improve the production processes of existing antibiotics. The compound is also used in quality control and analytical testing to ensure the purity and potency of antibiotic products .

Mechanism of Action

Josamycin

Josamycin exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds reversibly to the 50S subunit of the bacterial ribosome, preventing the translocation of peptidyl tRNA and thereby inhibiting protein synthesis .

Fosfomycin

Fosfomycin inhibits bacterial cell wall synthesis by inactivating the enzyme pyruvyl transferase, which is essential for the synthesis of peptidoglycan, a key component of the bacterial cell wall . This inhibition leads to cell lysis and death of the bacteria.

Comparison with Similar Compounds

Combined Formulation: Josamycin Fosfomycin

lists "this compound" as a mixture, though clinical data on this combination are scarce. Potential benefits could include dual-mechanism action (protein synthesis + cell wall inhibition), but pharmacokinetic interactions and toxicity risks require further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.